molecular formula C6H7ClN2O2 B022480 (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid CAS No. 17561-26-1

(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

Cat. No. B022480
CAS RN: 17561-26-1
M. Wt: 174.58 g/mol
InChI Key: JZLQYMHAXPPICX-YFKPBYRVSA-N
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Description

“(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid” is a compound that features an imidazolone ring . It is a product of histidine metabolism, which may involve oxidation or transamination .


Synthesis Analysis

The synthesis of propionic acid derivatives like “(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid” can be achieved through various metabolic pathways. These pathways can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . The fermentative production of propionic acid has been studied extensively, with a focus on improving fermentation performance in terms of concentration, yield, and productivity .


Molecular Structure Analysis

The molecular structure of propionic acid derivatives can be analyzed using various techniques. The structure of propionic acid, for example, has been studied and it is known to be a colorless compound that is sensitive to light in air .


Chemical Reactions Analysis

Propionic acid can undergo various chemical reactions. For example, it can react with aqueous calcium hydroxide to give calcium propionate . It can also be produced via the oxidation of 1-propanol with hydrogen peroxide .


Physical And Chemical Properties Analysis

Propionic acid is a colorless, oily, water-soluble liquid . It has a density of 1.0±0.1 g/cm^3, a boiling point of 141.7±3.0 °C at 760 mmHg, and a vapour pressure of 4.2±0.3 mmHg at 25°C .

Scientific Research Applications

Chiroptical Properties

(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid and its derivatives are used in the study of chiroptical properties. For instance, (-)-(S)-2-Chloro-3-(5-imidazolyl)propanol was synthesized from the acid chloride and the methyl ester of (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid. The optical rotatory dispersion and circular dichroism spectra of these compounds have been investigated, contributing to the understanding of chiroptical properties in chemical compounds (Beyerman et al., 2010).

Chelating Ligand in Complex Formation

The compound has been utilized as a precursor for the formation of complexes with significant spectroscopic properties. Specifically, 3,3-bis(2-imidazolyl) propionic acid (bip-OH) is employed as a new chelating bis(imidazole) ligand. Complexes such as Re(bip-O)(CO)3 and [Ru(bpy)2(bip-OH)]2+ have been synthesized and characterized. These complexes have unique spectroscopic properties and offer potential in the coupling to biomolecules, opening doors for advancements in bioconjugation chemistry (Hamzavi et al., 2004).

Safety And Hazards

Propionic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions for the study and application of propionic acid and its derivatives are promising. There is ongoing research into the fermentative production of propionic acid, with a focus on improving the economic feasibility and sustainability of bio-propionic acid . Additionally, new indole-3-propionic acid and 5-methoxy-indole carboxylic acid derived hydrazone hybrids have been synthesized as new multifunctional neuroprotectors .

properties

IUPAC Name

(2S)-2-chloro-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLQYMHAXPPICX-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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